1-(2,4-Dichlorophenyl)-3-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea
Overview
Description
1-(2,4-Dichlorophenyl)-3-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic organic compound characterized by the presence of dichlorophenyl and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-3-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 2,4-dichloroaniline with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with thiosemicarbazide to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with isocyanate to form the urea derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-3-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenyl)urea: Shares the dichlorophenyl group but lacks the thiadiazole moiety.
2-Chloro-1-(2,4-dichlorophenyl)ethanone: Contains the dichlorophenyl group but differs in its overall structure.
Uniqueness
1-(2,4-Dichlorophenyl)-3-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of both the dichlorophenyl and thiadiazole groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O2S/c1-2-21-6-5-11-18-19-13(22-11)17-12(20)16-10-4-3-8(14)7-9(10)15/h3-4,7H,2,5-6H2,1H3,(H2,16,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXPQWUPQRNYMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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